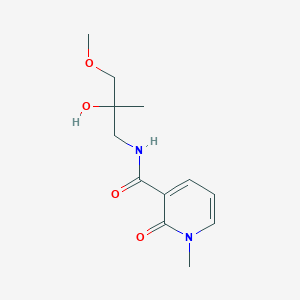

N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridone-based carboxamide derivative characterized by a 1,2-dihydropyridine core substituted with a methyl group at position 1 and a carboxamide group at position 2.

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-12(17,8-18-3)7-13-10(15)9-5-4-6-14(2)11(9)16/h4-6,17H,7-8H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMLQCPOGVGKOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CN(C1=O)C)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3-hydroxy-2-methoxypropylamine and 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Amide Bond Formation: The carboxylic acid group of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. The activated carboxylic acid then reacts with 2-methyl-3-hydroxy-2-methoxypropylamine to form the desired amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This could involve:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.

Automation: Implementing automated systems for precise control over reaction conditions and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The carbonyl group in the pyridine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: PCC, KMnO₄ (potassium permanganate).

Reducing Agents: NaBH₄ (sodium borohydride), LiAlH₄ (lithium aluminium hydride).

Bases: Triethylamine, sodium hydroxide.

Acids: Hydrochloric acid, sulfuric acid.

Major Products

Oxidation: Conversion of the hydroxy group to a ketone.

Reduction: Formation of a secondary alcohol from the carbonyl group.

Substitution: Introduction of various functional groups replacing the methoxy group.

Scientific Research Applications

N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and proteins involved in metabolic pathways.

Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2-dihydropyridine-3-carboxamides, which exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison with structurally analogous compounds from the evidence:

Key Observations

Substituent Impact on Solubility and Binding :

- The target compound’s hydroxy-methoxy substituents contrast with the aromatic heterocycles in compounds like 7a () and the glycosyl group in 13 (). These polar groups may improve aqueous solubility compared to lipophilic analogues (e.g., Boscalid) but reduce membrane permeability .

- Bulky substituents (e.g., cyclopropylethyl in ) likely enhance metabolic stability but may hinder receptor binding .

Synthetic Flexibility :

- Carboxamide derivatives are typically synthesized via coupling reactions (e.g., BOP reagent in ), enabling modular substitution. The target compound’s synthesis likely follows a similar pathway, though specific details are absent .

Biological Activity Trends :

- Aromatic substituents (e.g., benzothiazolyl in 7a ) correlate with CB2 receptor agonism, suggesting that the target compound’s polar side chain might shift activity toward other targets, such as kinases or transporters .

- Glycosylated derivatives (e.g., 13 ) demonstrate the role of carbohydrate moieties in enzyme targeting, a feature absent in the target compound .

Research Findings and Data Gaps

- Pharmacological Data: No direct activity data for the target compound are available in the evidence. Inferred comparisons suggest its polarity may favor CNS applications, but experimental validation is needed.

- Structural Analogues : Compounds like 7a and 13 highlight the importance of substituent selection in tuning receptor affinity and solubility. The target compound’s unique hydroxy-methoxy group merits further study for hydrogen-bonding interactions.

- Synthetic Optimization : High-yield routes (e.g., 93% for 13 ) suggest that similar efficiency could be achievable for the target compound with optimized conditions .

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS Number: 1334369-11-7) is a compound of interest due to its potential biological activities. This article explores its synthesis, structural properties, and biological activities, particularly in the context of cytotoxicity against various cancer cell lines.

Chemical Characteristics

The molecular formula of the compound is , with a molecular weight of 254.28 g/mol. The structural features that contribute to its biological activity include the dihydropyridine core and the carboxamide functional group.

| Property | Value |

|---|---|

| CAS Number | 1334369-11-7 |

| Molecular Formula | C₁₂H₁₈N₂O₄ |

| Molecular Weight | 254.28 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Synthesis and Self-Assembly

The synthesis of this compound involves several steps that focus on the chiral discrimination and self-assembly properties in crystalline phases. Research indicates that hydrogen bonding plays a crucial role in the formation of supramolecular structures, which can influence the compound's biological interactions .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide against various tumor cell lines:

- M-HeLa (Cervical Adenocarcinoma) : The compound exhibited significant cytotoxic effects, outperforming traditional chemotherapeutic agents like Sorafenib.

- PC3 (Prostate Adenocarcinoma) : Moderate activity was observed, indicating potential for further development in prostate cancer treatment.

- Chang Liver Cells : The compound demonstrated low cytotoxicity against normal liver cells, suggesting a favorable selectivity index for targeting cancer cells without harming normal tissues.

The selectivity index (SI) was calculated as follows:

This index is critical for assessing the therapeutic potential of compounds. For instance, the SI for N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide was found to be higher than that of Sorafenib in M-HeLa cells, indicating better selectivity .

Case Study 1: Efficacy Against Tumor Cell Lines

A study conducted on several derivatives similar to N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide revealed that modifications in the molecular structure significantly affected cytotoxicity profiles. The introduction of specific substituents at key positions resulted in enhanced activity against M-HeLa cells while maintaining low toxicity towards Chang liver cells .

Case Study 2: Structural Modifications and Activity Correlation

Research has shown that altering the hydrogen bonding patterns through structural modifications can lead to variations in biological activity. For example, compounds with stronger hydrogen bond interactions exhibited improved cytotoxicity against various cancer cell lines due to enhanced cellular uptake and target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.